Cas no 2158-04-5 (1-(2-phenylethyl)urea)

1-(2-Phenylethyl)urea is a urea derivative characterized by the substitution of a phenylethyl group at the nitrogen position. This compound is of interest in organic synthesis and medicinal chemistry due to its role as a versatile intermediate. The phenylethyl moiety enhances its lipophilicity, making it useful for modifying pharmacokinetic properties in drug design. Its urea backbone provides hydrogen-bonding capabilities, which can be leveraged in molecular recognition and supramolecular chemistry. The compound is typically synthesized via the reaction of 2-phenylethylamine with a urea precursor or isocyanate. It finds applications in the development of enzyme inhibitors, receptor modulators, and as a building block for more complex heterocyclic systems.
1-(2-phenylethyl)urea structure
1-(2-phenylethyl)urea structure
Product name:1-(2-phenylethyl)urea
CAS No:2158-04-5
MF:C9H12N2O
MW:164.20438
CID:911901
PubChem ID:75089

1-(2-phenylethyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-phenylethyl)urea
    • (2-phenylethyl)urea
    • 1-phenethylurea
    • 1-Phenylethylurea
    • BRN 2092052
    • N-(2-phenyl)ethyl-urea
    • N-(phenethyl)-urea
    • N-phenethylurea
    • Phenethylurea
    • Urea, (2-phenylethyl)-
    • Urea, phenethyl-
    • MLS001075375
    • 2-phenylethylurea
    • WLN: ZVM2R
    • phenylethylurea
    • SMR000639428
    • Urea, 1-(2-phenylethyl)-
    • MLS001075442
    • ZMTSMVZAFDWQRM-UHFFFAOYSA-N
    • UREA, N-(2-PHENYLETHYL)-
    • beta-Phenylethylurea
    • HMS2204H17
    • EN300-7501724
    • HMS3332M08
    • NSC-27463
    • N-(2-Phenylethyl)urea #
    • SR-01000630947-1
    • UNII-K742FM9CQ9
    • CHEMBL1873487
    • Z198194788
    • BRD-K96944361-001-01-0
    • DS-012159
    • NS00002521
    • SCHEMBL1439724
    • .beta.-Phenylethylurea
    • HMS1530H04
    • CAA15804
    • Maybridge4_003326
    • STK400325
    • 2158-04-5
    • NCGC00175965-01
    • DTXSID70175931
    • NSC27463
    • MFCD00731114
    • NSC 27463
    • K742FM9CQ9
    • AKOS000137527
    • N-(2-Phenylethyl)urea
    • CCG-40834
    • Inchi: InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
    • InChI Key: ZMTSMVZAFDWQRM-UHFFFAOYSA-N
    • SMILES: NC(=O)NCCc1ccccc1

Computed Properties

  • Exact Mass: 164.09506
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.1062 (rough estimate)
  • Boiling Point: 291.67°C (rough estimate)
  • Refractive Index: 1.5373 (estimate)
  • PSA: 55.12
  • LogP: 1.98860

1-(2-phenylethyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7501724-0.05g
(2-phenylethyl)urea
2158-04-5 95.0%
0.05g
$101.0 2025-03-21
Enamine
EN300-7501724-2.5g
(2-phenylethyl)urea
2158-04-5 95.0%
2.5g
$896.0 2025-03-21
1PlusChem
1P00BVLQ-250mg
N-Phenethylurea
2158-04-5 94%
250mg
$235.00 2025-02-25
1PlusChem
1P00BVLQ-1g
N-Phenethylurea
2158-04-5 94%
1g
$468.00 2025-02-25
Enamine
EN300-7501724-1.0g
(2-phenylethyl)urea
2158-04-5 95.0%
1.0g
$432.0 2025-03-21
eNovation Chemicals LLC
Y1260044-1g
N-Phenethylurea
2158-04-5 95%
1g
$795 2024-06-06
eNovation Chemicals LLC
Y1260044-5g
N-Phenethylurea
2158-04-5 95%
5g
$1200 2023-05-17
Enamine
EN300-7501724-0.1g
(2-phenylethyl)urea
2158-04-5 95.0%
0.1g
$150.0 2025-03-21
Enamine
EN300-7501724-10.0g
(2-phenylethyl)urea
2158-04-5 95.0%
10.0g
$3422.0 2025-03-21
eNovation Chemicals LLC
Y1260044-250mg
N-Phenethylurea
2158-04-5 95%
250mg
$465 2025-02-19

Additional information on 1-(2-phenylethyl)urea

Recent Advances in the Study of 1-(2-phenylethyl)urea (CAS: 2158-04-5) in Chemical Biology and Pharmaceutical Research

1-(2-phenylethyl)urea (CAS: 2158-04-5) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This urea derivative, characterized by its phenylethyl moiety, has been the subject of numerous studies aimed at exploring its biological activity, synthetic utility, and therapeutic potential. The compound's unique structure makes it a promising candidate for drug discovery and development, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.

Recent studies have focused on the synthesis and characterization of 1-(2-phenylethyl)urea derivatives to enhance their pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the phenyl ring could significantly improve the compound's binding affinity to specific neurotransmitter receptors. This finding opens new avenues for the development of novel neuroprotective agents targeting conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its CNS applications, 1-(2-phenylethyl)urea has shown promise in metabolic disorder research. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in glucose metabolism. These findings suggest potential applications in the treatment of diabetes and obesity, although further in vivo studies are needed to validate these effects.

The mechanism of action of 1-(2-phenylethyl)urea appears to be multifaceted. Structural analyses indicate that the compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions. Computational modeling studies have provided insights into these interactions at the molecular level, facilitating the rational design of more potent and selective derivatives. These advances in understanding the compound's pharmacophore are crucial for optimizing its therapeutic potential.

From a synthetic chemistry perspective, recent developments have improved the efficiency of producing 1-(2-phenylethyl)urea and its derivatives. Green chemistry approaches using catalytic methods have reduced the environmental impact of synthesis while maintaining high yields. These methodological improvements are particularly important for scaling up production for potential clinical applications.

Despite these promising developments, challenges remain in the research of 1-(2-phenylethyl)urea. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Current research efforts are focusing on structure-activity relationship (SAR) studies to identify the optimal balance between efficacy and safety for therapeutic applications.

The future research directions for 1-(2-phenylethyl)urea appear promising. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for CNS and metabolic indications. The continued exploration of its biological activities and the development of novel derivatives are expected to yield important breakthroughs in the coming years.

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